ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate
Description
ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.
Properties
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-4-24-14-8-6-13(7-9-14)21-17(22)16-15(10-11-26-16)20-19(21)27-12(3)18(23)25-5-2/h6-9,12H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNATJNPEUUWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate aryl halides.
Formation of the Final Product: The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the ester moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Ethyl 2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness
ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is unique due to its specific substitution pattern, which can influence its biological activity and selectivity towards certain molecular targets . The presence of the ethoxy group may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties .
Biological Activity
Ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure with an ethoxyphenyl group and a sulfanyl moiety. The molecular formula is with a molecular weight of approximately 378.46 g/mol. The presence of both thieno and pyrimidine rings suggests potential interactions with various biological targets.
Biological Activities
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit a range of biological activities:
- Antimicrobial Activity : Derivatives of thieno-pyrimidines have shown significant antimicrobial properties against various bacterial strains .
- Anticancer Potential : The thienopyrimidine scaffold is known for its kinase inhibitory activity, which is crucial in cancer treatment as it can interfere with cellular signaling pathways involved in tumor growth and proliferation .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, making them candidates for further development in treating inflammatory diseases .
- Anticonvulsant Properties : Certain related compounds have been investigated for their anticonvulsant effects, suggesting a broader neurological application .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of similar compounds:
- A study highlighted the synthesis of thienopyrimidine derivatives that exhibited promising anticancer activity by inhibiting specific kinases involved in tumor progression.
- Another research focused on the antimicrobial efficacy of thienopyrimidine derivatives against resistant bacterial strains, demonstrating their potential as novel antibiotics .
Table: Summary of Biological Activities
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thienopyrimidine core.
- Introduction of the ethoxyphenyl group.
- Attachment of the sulfanyl moiety.
These synthetic pathways are crucial for constructing the desired molecular architecture that contributes to its biological activity.
Q & A
Q. 1.1. What are the critical steps and conditions for synthesizing ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}propanoate with high yield?
The synthesis involves multi-step reactions requiring precise control of parameters:
- Core formation : Construct the thieno[3,2-d]pyrimidinone scaffold via cyclization of substituted thioureas or amidines under reflux conditions (e.g., ethanol, 80°C for 8–12 hours) .
- Sulfanyl linkage : Introduce the sulfanyl group via nucleophilic substitution (e.g., using NaH in THF) at the 2-position of the pyrimidine ring .
- Esterification : Coupling the sulfanyl-propanoate side chain using ethyl bromopropanoate in the presence of a base (e.g., K₂CO₃ in acetone) .
Optimization of solvent polarity, temperature, and stoichiometry is critical to achieving >70% yield .
Q. 1.2. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the thieno-pyrimidine core (e.g., δ 7.2–8.1 ppm for aromatic protons) and ester functionality (δ 1.2–1.4 ppm for ethyl CH₃) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 473.12) and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and torsional strain in the fused-ring system .
Q. 1.3. How stable is this compound under standard laboratory storage conditions?
- The compound is stable at –20°C in inert atmospheres (argon) but degrades in the presence of moisture or strong oxidizers.
- Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber vials with desiccants .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values in kinase inhibition assays) may arise from:
- Assay variability : Compare protocols for ATP concentration (e.g., 10 µM vs. 100 µM) and incubation time .
- Cellular context : Test in isogenic cell lines (e.g., wild-type vs. mutant receptors) to isolate target-specific effects .
- Metabolic interference : Use liver microsome assays to assess stability and metabolite interference .
Q. 2.2. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thieno-pyrimidine core?
- Substitution patterns : Modify the 4-ethoxyphenyl group (e.g., replace with 3,5-dimethylphenyl) to evaluate steric effects on target binding .
- Sulfanyl linker optimization : Replace the propanoate with acetamide or methylene groups to assess flexibility and hydrogen-bonding capacity .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs .
Q. 2.3. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
- Kinetic assays : Perform time-dependent inhibition studies (e.g., pre-incubate enzyme with compound for 0–60 minutes) to distinguish reversible vs. irreversible binding .
- Competitive binding : Use ATP-competitive probes (e.g., fluorescent ATP analogs) to quantify displacement efficiency .
- Mutagenesis : Introduce point mutations (e.g., T338A in kinase domains) to identify critical binding residues .
Q. 2.4. What advanced analytical methods are suitable for detecting trace impurities in synthesized batches?
- HPLC-MS/MS : Employ reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with MRM transitions for impurity profiling .
- NMR impurity tracking : ¹H-¹³C HSQC identifies impurities at >0.1% levels via cross-peak anomalies .
Data Analysis and Experimental Design
Q. 3.1. How should researchers design dose-response experiments to minimize off-target effects?
- Dose range : Test 0.1–100 µM in triplicate, using Hill slope analysis to calculate EC₅₀/IC₅₀ .
- Counter-screens : Include unrelated targets (e.g., cytochrome P450 isoforms) to assess selectivity .
Q. 3.2. What statistical approaches are recommended for reconciling conflicting cytotoxicity data?
- Meta-analysis : Pool data from independent studies (e.g., using RevMan) to calculate weighted mean IC₅₀ values .
- ANOVA with post-hoc tests : Identify outliers in cell viability assays (e.g., p < 0.05 via Tukey’s HSD) .
Methodological Challenges
Q. 4.1. How can solubility issues in aqueous buffers be mitigated during in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.01% Tween-80 to prevent aggregation .
Q. 4.2. What are the best practices for scaling up synthesis without compromising purity?
- Flow chemistry : Implement continuous-flow reactors for thieno-pyrimidine core synthesis to reduce side reactions .
- Crystallization optimization : Use anti-solvent precipitation (e.g., hexane/ethyl acetate) to isolate high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
